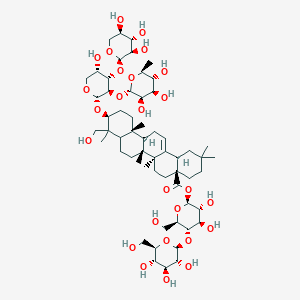

Fulvotomentoside A

Description

Properties

IUPAC Name |

[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O26/c1-24-34(64)37(67)41(71)48(77-24)83-46-44(81-47-40(70)35(65)27(62)21-75-47)28(63)22-76-51(46)80-33-11-12-54(4)31(55(33,5)23-61)10-13-57(7)32(54)9-8-25-26-18-53(2,3)14-16-58(26,17-15-56(25,57)6)52(74)84-50-43(73)39(69)45(30(20-60)79-50)82-49-42(72)38(68)36(66)29(19-59)78-49/h8,24,26-51,59-73H,9-23H2,1-7H3/t24-,26+,27+,28-,29+,30+,31?,32+,33-,34-,35-,36+,37+,38-,39+,40+,41+,42+,43+,44-,45+,46+,47+,48-,49-,50-,51-,54-,55?,56+,57+,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODCQSBZHQZMEW-NDVYAFTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7(CC[C@]6([C@@]5(CCC4C3(C)CO)C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)(C)C)C)O)O[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1207.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122739-11-1 | |

| Record name | Fulvotomentoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122739111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling Fulvotomentoside A: A Technical Guide for Researchers

For Immediate Release

[City, State] – November 17, 2025 – Fulvotomentoside A, a complex triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, biological activities, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a triterpenoid saponin isolated from the flowers of Lonicera fulvotomentosa.[1][2] Its chemical formula is C₅₈H₉₄O₂₆.[2] The structure was elucidated through spectroscopic analysis, including infrared (IR), mass spectrometry (MS), and both 1H and 13C nuclear magnetic resonance (NMR).[2]

The structure of this compound has been determined to be 3-O-β-D-xylopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl-hederagenin-28-O-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside.[2] A revision of its structure has been proposed as 3-O-β-D-xylopyranosyl(1→3)-α-L-rhamnopyranosyl(1→2)-α-L-arabinopyranosyl hederagenin-28-O-β-D-glucopyranosy(1→6)-β-D-glucopyranosyl ester, also known as Decaisoside E.[3]

| Property | Value | Source |

| Chemical Formula | C₅₈H₉₄O₂₆ | [2] |

| Molecular Weight | 1207.3 g/mol | PubChem |

| Type of Compound | Triterpenoid Saponin | [4] |

| Natural Source | Lonicera fulvotomentosa | [1][2] |

Biological Activity and Mechanism of Action

Triterpenoid saponins from the Lonicera genus, including this compound, are known to possess a range of biological activities, such as hepatoprotective, anti-inflammatory, anti-bacterial, and anti-tumor effects.[4][5]

A study on the total saponins from Lonicera fulvotomentosa, referred to as Fulvotomentosides, demonstrated significant protective effects against acetaminophen-induced hepatotoxicity in mice.[6] Pretreatment with these saponins led to a significant decrease in serum alanine aminotransferase and sorbitol dehydrogenase activities, which are markers of liver damage.[6]

The proposed mechanism for this hepatoprotective effect involves two key pathways:

-

Decreased toxic activation of acetaminophen: The saponin mixture was found to decrease the levels of hepatic cytochrome P-450, cytochrome b5, and NADPH-cytochrome c reductase, enzymes involved in the metabolic activation of acetaminophen to its toxic intermediate.[6]

-

Increased detoxification: The treatment increased the activity of hepatic glucuronyltransferase, an enzyme responsible for the detoxification of acetaminophen through glucuronidation, leading to a higher urinary excretion of the non-toxic metabolite.[6]

While this study provides valuable insights, it is important to note that it was conducted using a mixture of saponins. Further research is required to determine the specific contribution of this compound to these observed effects and to elucidate its activity in other biological assays.

Experimental Protocols

Isolation of this compound

The following is a general protocol based on the isolation of saponins from Lonicera fulvotomentosa:

-

Extraction: The dried and powdered flowers of Lonicera fulvotomentosa are extracted with a suitable solvent, such as methanol.[2]

-

Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques. This may involve partitioning with different solvents of increasing polarity.

-

Purification: Individual saponins, including this compound, are isolated and purified using repeated column chromatography on silica gel or other stationary phases, eluting with a gradient of solvents like chloroform and methanol.[2]

Structural Elucidation

The structure of the isolated compound is determined using a combination of the following spectroscopic methods:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.[2]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecule.[2]

In Vivo Hepatotoxicity Assay

The following protocol outlines the methodology used to assess the hepatoprotective effects of Fulvotomentosides against acetaminophen-induced liver injury in mice:

-

Animal Model: Male mice are used for the study.

-

Treatment: Mice are pretreated with the saponin mixture (administered subcutaneously for three consecutive days).[6]

-

Induction of Hepatotoxicity: On the third day, acetaminophen is administered intraperitoneally to induce liver damage.[6]

-

Sample Collection and Analysis:

-

Blood samples are collected to measure the serum activities of alanine aminotransferase (ALT) and sorbitol dehydrogenase (SDH) as indicators of liver damage.[6]

-

Liver tissue is collected to prepare microsomes for the in vitro assessment of cytochrome P-450, cytochrome b5, and NADPH-cytochrome c reductase levels.[6]

-

Urine is collected to analyze the excretion of acetaminophen metabolites.[6]

-

Hepatic glucuronyltransferase activity is measured in liver homogenates.[6]

-

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of the hepatoprotective effect of the total saponins from Lonicera fulvotomentosa.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutic agents. The provided information on this compound highlights the importance of further investigation into its specific biological activities and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. [Studies on the chemical constituents of Lonicera fulvotomentosa Hsu et S.C. Cheng] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 4. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protective effects of fulvotomentosides on acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Biosynthetic Pathway of Fulvotomentoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvotomentoside A, a complex triterpenoid saponin isolated from Lonicera fulvotomentosa, represents a class of natural products with significant potential for therapeutic applications. Triterpenoid saponins from Lonicera species have demonstrated a range of biological activities, including antiviral and anti-inflammatory properties. A thorough understanding of the biosynthetic pathway of this compound is crucial for its potential biotechnological production, derivatization, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on current scientific knowledge of saponin biosynthesis in the Lonicera genus. It also outlines the key experimental methodologies required for the complete elucidation of this pathway.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be divided into three main stages: the formation of the triterpenoid backbone, the oxidation of this backbone to form the aglycone, and the subsequent glycosylation to yield the final saponin.

Stage 1: Triterpenoid Backbone Formation

The pathway begins with the cyclization of 2,3-oxidosqualene, a common precursor for sterols and triterpenoids in plants.[1] In the case of oleanane-type saponins like this compound, this cyclization is catalyzed by β-amyrin synthase (β-AS), an oxidosqualene cyclase (OSC), to produce the pentacyclic triterpenoid, β-amyrin.[2]

Stage 2: Aglycone Formation (Hederagenin Biosynthesis)

The β-amyrin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s), to form the aglycone hederagenin.[3] This process involves the following key steps:

-

Oxidation to Oleanolic Acid: The C-28 methyl group of β-amyrin is oxidized to a carboxylic acid, a reaction catalyzed by an oleanolic acid synthase (OAS), which is a type of P450 enzyme.[2] This step yields oleanolic acid.

-

Hydroxylation to Hederagenin: Oleanolic acid is then hydroxylated at the C-23 position to form hederagenin. This reaction is also catalyzed by a P450 enzyme.[4]

Stage 3: Glycosylation

The final and most complex stage in the biosynthesis of this compound is the sequential attachment of five sugar moieties to the hederagenin aglycone. This process is carried out by a series of specific UDP-glycosyltransferases (UGTs).[2][5] Each UGT is responsible for transferring a specific sugar from a UDP-sugar donor to a specific position on the aglycone or the growing sugar chain.

The structure of this compound is 3-O-beta-D-xylopyranosyl-(1-3)-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranosyl-hederagenin-28-O-beta-D-glucopyranosyl-(1-4)-beta-D-glucopyranoside. This indicates two separate glycosylation events on the hederagenin backbone, one at the C-3 position and another at the C-28 position.

-

C-3 Glycosylation: A chain of three sugars (arabinose, rhamnose, and xylose) is attached to the hydroxyl group at the C-3 position of hederagenin. This likely involves three distinct UGTs acting in a specific order.

-

C-28 Glycosylation: A disaccharide of two glucose units is attached to the carboxylic acid group at the C-28 position. This is likely catalyzed by two specific UGTs.

While the general classes of enzymes are known, the specific UGTs responsible for the precise glycosylation pattern of this compound have yet to be identified and characterized.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

As the complete biosynthetic pathway for this compound has not been fully elucidated, quantitative data for the enzymes involved are not yet available. The following table provides a template for summarizing such data once it has been determined through experimental investigation.

| Enzyme | Substrate | Kcat (s⁻¹) | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp (°C) |

| β-Amyrin Synthase (β-AS) | 2,3-Oxidosqualene | TBD | TBD | TBD | TBD | TBD |

| Oleanolic Acid Synthase (OAS) | β-Amyrin | TBD | TBD | TBD | TBD | TBD |

| Hederagenin Hydroxylase (P450) | Oleanolic Acid | TBD | TBD | TBD | TBD | TBD |

| UGT1 (Arabinose Transferase) | Hederagenin | TBD | TBD | TBD | TBD | TBD |

| UGT2 (Rhamnose Transferase) | Hederagenin-3-O-Arabinose | TBD | TBD | TBD | TBD | TBD |

| UGT3 (Xylose Transferase) | Intermediate Glycoside | TBD | TBD | TBD | TBD | TBD |

| UGT4 (Glucose Transferase) | Hederagenin | TBD | TBD | TBD | TBD | TBD |

| UGT5 (Glucose Transferase) | Hederagenin-28-O-Glucose | TBD | TBD | TBD | TBD | TBD |

| TBD: To Be Determined |

Experimental Protocols for Pathway Elucidation

The complete elucidation of the this compound biosynthetic pathway requires a combination of transcriptomics, gene cloning, heterologous expression, and in vitro enzymatic assays. The following is a generalized experimental workflow.

3.1. Transcriptome Analysis and Candidate Gene Identification

-

Objective: To identify candidate genes encoding the enzymes involved in the biosynthesis of this compound.

-

Methodology:

-

Extract RNA from various tissues of Lonicera fulvotomentosa (e.g., leaves, flowers, roots) at different developmental stages.

-

Perform high-throughput RNA sequencing (RNA-seq) to generate a comprehensive transcriptome.

-

Assemble the transcriptome and annotate the unigenes by comparing them against public databases (e.g., NCBI, KEGG).

-

Identify unigenes that show homology to known β-AS, P450s (specifically OAS and hydroxylases), and UGTs.

-

Analyze the expression patterns of these candidate genes. Genes that are highly expressed in tissues where this compound accumulates are strong candidates.

-

3.2. Gene Cloning and Heterologous Expression

-

Objective: To produce functional recombinant enzymes for in vitro characterization.

-

Methodology:

-

Design gene-specific primers based on the sequences of the candidate genes identified from the transcriptome.

-

Amplify the full-length coding sequences of the candidate genes from Lonicera fulvotomentosa cDNA using PCR.

-

Clone the amplified gene sequences into suitable expression vectors (e.g., for E. coli or yeast).

-

Transform the expression constructs into a suitable heterologous host (E. coli for soluble enzymes, yeast for membrane-bound P450s).

-

Induce the expression of the recombinant proteins.

-

Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

3.3. In Vitro Enzyme Assays

-

Objective: To determine the function of the candidate enzymes by testing their ability to catalyze the predicted reactions.

-

Methodology:

-

Prepare a reaction mixture containing the purified recombinant enzyme, the putative substrate (e.g., 2,3-oxidosqualene for β-AS, β-amyrin for OAS, hederagenin for UGTs), and any necessary co-factors (e.g., NADPH for P450s, UDP-sugars for UGTs).

-

Incubate the reaction mixture at an optimal temperature and for a specific duration.

-

Stop the reaction and extract the products.

-

Analyze the reaction products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their retention times and mass spectra with authentic standards.[6]

-

For kinetic analysis, vary the substrate concentration and measure the initial reaction rates to determine Kcat, Km, and Vmax.

-

Caption: General experimental workflow for pathway elucidation.

Conclusion

The elucidation of the this compound biosynthetic pathway is a complex but achievable goal that will pave the way for the sustainable production of this and related valuable saponins. The putative pathway presented here, based on extensive research into triterpenoid saponin biosynthesis in related species, provides a solid foundation for future research. The experimental workflow outlined offers a systematic approach to identifying and characterizing the specific enzymes involved in each step of the pathway. The successful elucidation of this pathway will not only be a significant scientific achievement but will also open up new avenues for the metabolic engineering of medicinal plants and the production of novel pharmaceuticals.

References

- 1. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering triterpenoid saponin biosynthesis by leveraging transcriptome response to methyl jasmonate elicitation in Saponaria vaccaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [The glycosyltransferases involved in triterpenoid saponin biosynthesis: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of Fulvotomentoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvotomentoside A, a triterpenoid saponin isolated from Lonicera fulvotomentosa, presents a complex and intriguing molecular architecture. This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification and characterization. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure

This compound is a complex triterpenoid glycoside with the molecular formula C₅₈H₉₄O₂₆.[1] Its structure was elucidated through extensive spectroscopic analysis, primarily relying on 1D and 2D NMR techniques and mass spectrometry.[1]

Spectroscopic Data

¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum of this compound reveals a multitude of signals corresponding to its intricate structure, comprising a triterpenoid aglycone and a branched oligosaccharide chain. The anomeric protons of the sugar moieties are typically observed in the downfield region of the spectrum.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, Pyridine-d₅)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aglycone (Hederagenin) | |||

| H-12 | 5.46 | t | 3.5 |

| H-3 | 3.32 | dd | 11.5, 4.0 |

| ... | ... | ... | ... |

| Sugar Moieties | |||

| Ara H-1 | 4.98 | d | 6.5 |

| Rha H-1 | 6.25 | br s | |

| Xyl H-1 | 5.35 | d | 7.5 |

| Glc (I) H-1 | 5.15 | d | 7.8 |

| Glc (II) H-1 | 5.38 | d | 7.8 |

| ... | ... | ... | ... |

| (Note: This table presents a selection of key proton signals. For a complete assignment, refer to the original publication.) |

¹³C-NMR Spectroscopic Data

The ¹³C-NMR spectrum provides a detailed carbon fingerprint of this compound, confirming the presence of 58 carbon atoms. The chemical shifts are indicative of the different functional groups present in the molecule, including olefinic carbons, oxygenated carbons of the sugar units, and the carbons of the triterpenoid skeleton.

Table 2: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, Pyridine-d₅)

| Position | Chemical Shift (δ, ppm) |

| Aglycone (Hederagenin) | |

| C-13 | 144.9 |

| C-12 | 122.8 |

| C-3 | 81.3 |

| ... | ... |

| Sugar Moieties | |

| Ara C-1 | 105.1 |

| Rha C-1 | 102.0 |

| Xyl C-1 | 107.2 |

| Glc (I) C-1 | 95.8 |

| Glc (II) C-1 | 105.0 |

| ... | ... |

| (Note: This table presents a selection of key carbon signals. For a complete assignment, refer to the original publication.) |

Mass Spectrometry (MS) Data

Mass spectrometry is crucial for determining the molecular weight and obtaining information about the fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M + Na]⁺ | 1230 |

| [M - H]⁻ | 1206 |

| ... | ... |

| (Note: Fragmentation data provides insights into the sequence and linkage of the sugar units and the structure of the aglycone.) |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies:

NMR Spectroscopy

-

Instrumentation: Bruker AM-500 Spectrometer.

-

Solvent: Pyridine-d₅.

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H-NMR: Recorded at 500 MHz. Chemical shifts are reported in ppm relative to TMS.

-

¹³C-NMR: Recorded at 125 MHz. Chemical shifts are reported in ppm relative to TMS.

-

2D NMR: COSY, HMQC, and HMBC experiments were performed to establish the proton-proton and carbon-proton correlations, which were essential for the complete structural assignment.

Mass Spectrometry

-

Instrumentation: VG Auto-Spec 3000 Mass Spectrometer.

-

Ionization Mode: Fast Atom Bombardment (FAB-MS), both positive and negative ion modes were used.

-

Matrix: A suitable matrix, such as glycerol or m-nitrobenzyl alcohol, was used to facilitate ionization.

Logical Relationships in Structure Elucidation

The structural elucidation of this compound follows a logical workflow that integrates data from various spectroscopic techniques. The following diagram illustrates this process.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The spectroscopic data presented herein provides a foundational dataset for the unambiguous identification of this compound. The detailed NMR and MS data, coupled with the experimental protocols, offer a comprehensive resource for researchers in the field of natural products and drug discovery. The logical workflow for its structure elucidation highlights the synergistic application of modern spectroscopic techniques.

References

The Ethnopharmacological Potential of Novel Glycosides: A Technical Guide for Drug Discovery

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of natural products for novel therapeutic agents has been a cornerstone of pharmaceutical research. Among the vast array of phytochemicals, glycosides represent a diverse and promising class of compounds. Their unique structure, consisting of a glycone (sugar) moiety attached to an aglycone (non-sugar) moiety, imparts a wide range of pharmacological activities. For centuries, traditional medicine systems across the globe have utilized plants rich in glycosides to treat a multitude of ailments. This technical guide delves into the ethnobotanical uses of plants containing novel glycosides, providing a comprehensive resource for researchers and drug development professionals. By bridging the gap between traditional knowledge and modern scientific validation, we aim to illuminate the potential of these compounds in the development of next-generation therapeutics. This document provides an in-depth analysis of specific novel glycosides, their ethnobotanical origins, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Section 1: Novel Steroidal Glycosides from Vernonia amygdalina

Vernonia amygdalina, commonly known as bitter leaf, is a shrub native to Africa and has a long history of use in traditional medicine for treating a variety of conditions, including fever, malaria, and cancer.[1] Recent scientific investigations have led to the isolation of novel steroidal glycosides from this plant, which have demonstrated significant anticancer properties.

Ethnobotanical Uses

Traditionally, the leaves of Vernonia amygdalina are consumed as a vegetable or used in decoctions to treat a range of illnesses. Its application in cancer treatment is a notable aspect of its ethnopharmacological profile.[1]

Quantitative Data on Anticancer Activity

Recent studies have isolated and characterized novel steroidal saponins, including vernoniamyosides, from Vernonia amygdalina. The cytotoxic activity of these compounds has been evaluated against various cancer cell lines.

| Compound/Extract | Cell Line | Bioassay | Result (IC₅₀) | Reference |

| Vernoniamyoside A | BT-549 (Breast Cancer) | MTT Assay | 23.8 µM | [2] |

| Vernoniamyoside B | BT-549 (Breast Cancer) | MTT Assay | 19.7 µM | [2] |

| Vernoniamyoside C | BT-549 (Breast Cancer) | MTT Assay | 11.2 µM | [2] |

| Vernoniamyoside D | BT-549 (Breast Cancer) | MTT Assay | 14.5 µM | [2] |

| Ethylacetate Fraction | 4T1 (Breast Cancer) | MTT Assay | 25.04 ± 0.36 µg/mL | [3] |

| Methanolic Extract | PC-3 (Prostate Cancer) | MTT Assay | 196.6 µg/mL | [4] |

Experimental Protocols

A detailed protocol for the isolation of novel steroidal saponins from the leaves of Vernonia amygdalina is outlined below, based on methodologies described in the literature.[2]

-

Extraction: The air-dried and powdered leaves of V. amygdalina (5 kg) are extracted with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Column Chromatography (Silica Gel): The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 1:1, v/v) to yield several sub-fractions.

-

Column Chromatography (RP-18): The active sub-fractions are further purified on a reversed-phase C18 (RP-18) column using a stepwise gradient of methanol-water (e.g., 30:70, 50:50, 70:30, 90:10, v/v).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is achieved by preparative HPLC on an RP-18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients).

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., BT-549) are seeded in a 96-well plate at a density of 5 × 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated glycosides for 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway Modulation

Extracts of Vernonia amygdalina have been shown to exert their anticancer effects by modulating the Phosphoinositide 3-kinase (PI3K) signaling pathway.[3] The ethyl acetate fraction of the leaves inhibits the expression of PI3K and mTOR, key components of this pathway, leading to the induction of apoptosis and cell cycle arrest at the G₂/M phase in 4T1 breast cancer cells.[3]

Caption: PI3K pathway modulation by Vernonia amygdalina extract.

Section 2: Novel Flavanone Glycoside from Haplanthodes neilgherryensis

Haplanthodes neilgherryensis is an endemic plant found in the Western Ghats of India. While not extensively documented in major traditional medicine systems, local communities may have utilized it for its medicinal properties. Phytochemical investigation of this plant has led to the discovery of a novel flavanone glycoside with potential antidiabetic activity.

Ethnobotanical Uses

Specific ethnobotanical uses of Haplanthodes neilgherryensis are not widely reported in the literature, highlighting the potential for new discoveries from lesser-known medicinal plants.

Quantitative Data on Glucose Uptake Activity

A novel flavanone glycoside, 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone, was isolated from the leaves of Haplanthodes neilgherryensis. Its ability to improve glucose uptake was evaluated in L6 rat skeletal muscle cells.

| Compound | Bioassay | Result (EC₅₀) | Reference |

| 5-hydroxy-7-methoxy-8-O-β-D-glucopyranosyl-2S-flavanone | Glucose Uptake in L6 Myotubes | 5.8 µM | |

| Rosiglitazone (Positive Control) | Glucose Uptake in L6 Myotubes | 2.7 µM |

Experimental Protocols

The following protocol is a generalized procedure for the isolation of flavonoid glycosides from plant material.

-

Extraction: Air-dried and powdered aerial parts of H. neilgherryensis are extracted with methanol at room temperature. The solvent is removed under vacuum to obtain a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

Column Chromatography (Silica Gel): The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1, v/v) followed by ethyl acetate and methanol gradients to separate the compounds based on polarity.

-

Preparative Thin Layer Chromatography (Prep-TLC): Further purification of the fractions containing the target glycoside is performed using preparative TLC with a suitable solvent system.

-

Crystallization: The purified compound is crystallized from a suitable solvent (e.g., methanol) to obtain the pure novel flavanone glycoside.

This protocol details the measurement of glucose uptake in differentiated L6 rat skeletal muscle cells.

-

Cell Culture and Differentiation: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 4-6 days.

-

Serum Starvation: Differentiated myotubes are serum-starved in DMEM for 3-4 hours prior to the assay.

-

Compound Incubation: The cells are then washed with Krebs-Ringer-Phosphate (KRP) buffer and incubated with various concentrations of the novel flavanone glycoside or a positive control (e.g., insulin or rosiglitazone) for 30 minutes at 37°C.

-

Glucose Uptake Measurement: 2-deoxy-[³H]-glucose (a radiolabeled glucose analog) is added to each well, and the cells are incubated for an additional 10 minutes.

-

Cell Lysis and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold KRP buffer. The cells are then lysed with a sodium hydroxide solution, and the radioactivity is measured using a liquid scintillation counter to quantify the amount of glucose taken up by the cells.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery of bioactive novel glycosides from ethnobotanical sources.

References

- 1. researchgate.net [researchgate.net]

- 2. Steroidal Saponins from Vernonia amygdalina Del. and Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anticancer activities of Vernonia amygdalina Delile. Leaves on 4T1 breast cancer cells through phosphoinositide 3-kinase (PI3K) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Mechanisms of Vernonia amygdalina Delile in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Fulvotomentoside A Biological Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulvotomentoside A is a naturally occurring compound with potential therapeutic applications. However, its precise biological targets and mechanism of action remain largely unelucidated. This technical guide provides a comprehensive overview of a robust in silico workflow designed to predict the biological targets of novel bioactive compounds, using this compound as a case study. By leveraging a combination of reverse pharmacophore mapping and molecular docking, researchers can efficiently identify and prioritize potential protein targets, thereby accelerating the drug discovery and development process. This guide details the experimental protocols, data interpretation, and visualization of the underlying methodologies and potential findings.

Introduction to In Silico Target Fishing

The identification of a drug's molecular target is a critical step in understanding its mechanism of action, predicting its therapeutic effects, and assessing potential off-target toxicities.[1][2] Traditional methods for target identification can be time-consuming and resource-intensive.[3] In silico target fishing, also known as reverse pharmacology or computational target prediction, has emerged as a powerful and cost-effective approach to rapidly generate hypotheses about the biological targets of a small molecule.[1][2][4]

These computational methods are broadly categorized into ligand-based and structure-based approaches.[3][5][6] Ligand-based methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to bind to similar protein targets.[5][7] Structure-based methods, such as reverse docking, utilize the three-dimensional structure of a potential protein target to predict the binding affinity of a small molecule.[4][6] This guide will focus on a hybrid approach that integrates reverse pharmacophore mapping (a ligand-based method) with molecular docking (a structure-based method) for a more accurate and comprehensive target prediction.

Hypothetical Workflow for this compound Target Prediction

The following section outlines a detailed workflow for the in silico prediction of biological targets for this compound.

Figure 1: A generalized workflow for in silico biological target prediction.

Experimental Protocol: Ligand Preparation

-

Obtain 2D Structure: The 2D chemical structure of this compound is obtained from a chemical database such as PubChem or ChEMBL.

-

Conversion to 3D: The 2D structure is converted to a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Energy Minimization: The 3D structure is then subjected to energy minimization using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This is a crucial step as the quality of the input ligand structure directly impacts the accuracy of subsequent predictions.

Experimental Protocol: Reverse Pharmacophore Mapping

-

Platform Selection: A reverse pharmacophore mapping server, such as PharmMapper, is utilized for this step.[8][9][10] These servers compare the pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) of the query molecule against a database of pharmacophore models derived from known protein-ligand complexes.[9][10][11]

-

Submission: The energy-minimized 3D structure of this compound is submitted to the server.

-

Parameter Setting: The target database is typically restricted to human proteins. Default settings for other parameters are generally sufficient for an initial screen.

-

Data Analysis: The server returns a list of potential protein targets ranked by a "fit score," which represents the similarity between the query molecule's pharmacophores and the target's pharmacophore model.[9] Higher fit scores indicate a higher probability of interaction.

Experimental Protocol: Molecular Docking

-

Target Selection: The top-ranked potential targets from the reverse pharmacophore mapping are selected for further validation using molecular docking.

-

Protein Preparation: The 3D crystal structures of the selected target proteins are downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added using a molecular modeling tool (e.g., AutoDock Tools).

-

Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. This program predicts the preferred orientation of the ligand when bound to the protein and estimates the binding affinity (in kcal/mol). A more negative binding energy indicates a more stable protein-ligand complex and a higher binding affinity.

-

Pose Analysis: The predicted binding poses of this compound within the active site of the target proteins are visually inspected to analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Hypothetical Data Presentation

The following table summarizes the hypothetical quantitative data that could be generated from the in silico prediction workflow for this compound.

| Potential Target | Gene Name | PharmMapper Fit Score | Molecular Docking Binding Affinity (kcal/mol) | Key Interacting Residues |

| Mitogen-activated protein kinase 1 | MAPK1 | 6.87 | -9.2 | LYS54, GLU71, MET108 |

| Cyclin-dependent kinase 2 | CDK2 | 6.54 | -8.8 | ILE10, GLU81, LEU134 |

| Estrogen receptor alpha | ESR1 | 6.21 | -8.5 | ARG394, GLU353, THR347 |

| Glucocorticoid receptor | NR3C1 | 5.98 | -8.1 | ASN564, GLN570, ARG611 |

| Phosphoinositide 3-kinase gamma | PIK3CG | 5.75 | -7.9 | VAL882, LYS833, ASP964 |

Visualization of a Potential Signaling Pathway

Based on the hypothetical top-ranked target, Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, a potential signaling pathway can be visualized. The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.

Figure 2: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the prediction of biological targets for this compound. By integrating reverse pharmacophore mapping and molecular docking, this workflow provides a powerful and efficient means to generate high-quality, testable hypotheses regarding the compound's mechanism of action. The hypothetical data presented herein illustrates the expected outcomes of such an investigation. The subsequent experimental validation of the predicted targets is a critical next step in the drug discovery pipeline. This computational approach significantly narrows down the field of potential targets, saving valuable time and resources in the quest for novel therapeutics.

References

- 1. Tools for in silico target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 4. Comprehensive computational target fishing approach to identify Xanthorrhizol putative targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lilab-ecust.cn [lilab-ecust.cn]

- 11. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Fulvotomentoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvotomentoside A, a C-glycosylflavonoid, is a secondary metabolite found in plants of the Desmodium genus, notably Desmodium oldhamii. C-glycosylflavonoids are of significant interest in pharmaceutical research due to their distinct structural characteristics and a wide range of potential therapeutic activities. Unlike O-glycosylflavonoids, the sugar moiety in C-glycosylflavonoids is linked to the aglycone via a stable carbon-carbon bond, rendering them resistant to enzymatic and acidic hydrolysis. This stability enhances their bioavailability, making them attractive candidates for drug development.

These application notes provide a generalized protocol for the extraction and purification of flavonoids from Desmodium species, which can be adapted for the specific isolation of this compound. The methodologies described are based on established techniques for flavonoid separation from plant matrices.

Data Presentation

The following tables summarize representative quantitative data for the extraction and purification of total flavonoids from Desmodium species. It is important to note that these values are illustrative and the actual yields and purity of this compound will depend on the specific plant material, extraction conditions, and purification methods employed.

Table 1: Representative Extraction Parameters and Yields for Total Flavonoids from Desmodium Species

| Parameter | Value | Reference |

| Plant Material | Dried and powdered aerial parts of Desmodium sp. | General knowledge |

| Extraction Solvent | 70-80% Ethanol or Methanol | [General extraction protocols for flavonoids] |

| Extraction Method | Maceration or Ultrasonic-assisted extraction | [General extraction protocols for flavonoids] |

| Solvent-to-Solid Ratio | 10:1 to 30:1 (v/w) | [General extraction protocols for flavonoids] |

| Extraction Temperature | Room Temperature (Maceration) or 40-60 °C (Ultrasonic) | [General extraction protocols for flavonoids] |

| Extraction Time | 24-48 hours (Maceration) or 30-60 minutes (Ultrasonic) | [General extraction protocols for flavonoids] |

| Total Flavonoid Yield (Crude Extract) | 1.5 - 5.0% (w/w) | [Representative yields from Desmodium species] |

Table 2: Representative Purification Parameters and Outcomes for Total Flavonoids from Desmodium Species

| Purification Step | Stationary Phase | Mobile Phase / Eluent | Purity Fold Increase (approx.) | Recovery Yield (approx.) |

| Macroporous Resin Chromatography | D101 or AB-8 resin | Stepwise gradient of Ethanol in Water (e.g., 30%, 60%, 90%) | 3 - 5 fold | 80 - 90% |

| Silica Gel Column Chromatography | Silica gel (200-300 mesh) | Gradient of Ethyl Acetate in Chloroform or Hexane | 5 - 10 fold | 70 - 80% |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Methanol or Ethanol | 2 - 4 fold | 85 - 95% |

| Preparative HPLC | C18 column | Gradient of Acetonitrile in Water (with 0.1% Formic Acid) | > 10 fold | 50 - 70% |

Experimental Protocols

1. Preparation of Plant Material

-

Collect fresh aerial parts of the Desmodium species.

-

Air-dry the plant material in the shade at room temperature for 7-10 days or until brittle.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

Store the powdered material in an airtight container in a cool, dark, and dry place.

2. Extraction of Total Flavonoids

-

Maceration:

-

Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.

-

Add 1 L of 80% ethanol to the flask.

-

Seal the flask and allow it to stand at room temperature for 48 hours with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Weigh 100 g of the powdered plant material and place it in a large beaker.

-

Add 1 L of 80% ethanol.

-

Place the beaker in an ultrasonic bath and sonicate at 40°C for 60 minutes.

-

Filter the mixture and concentrate the filtrate as described for maceration.

-

3. Purification of this compound

-

Step 1: Liquid-Liquid Partitioning

-

Dissolve the crude extract in 200 mL of distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Perform successive extractions with solvents of increasing polarity: first with n-hexane (3 x 200 mL) to remove non-polar compounds, followed by ethyl acetate (3 x 200 mL).

-

Collect the ethyl acetate fraction, which is expected to be enriched with flavonoids.

-

Evaporate the ethyl acetate fraction to dryness.

-

-

Step 2: Macroporous Resin Column Chromatography

-

Dissolve the dried ethyl acetate fraction in a minimal amount of 10% ethanol.

-

Pack a glass column with pre-treated macroporous resin (e.g., AB-8).

-

Load the sample onto the column.

-

Wash the column with distilled water to remove sugars and other polar impurities.

-

Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 60%, and 90% ethanol).

-

Collect fractions and monitor the presence of flavonoids using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the target compound(s) and concentrate.

-

-

Step 3: Silica Gel Column Chromatography

-

Dissolve the concentrated flavonoid-rich fraction in a minimal amount of the initial mobile phase.

-

Pack a silica gel column with a slurry of silica gel in the initial mobile phase (e.g., chloroform or a mixture of n-hexane and ethyl acetate).

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in n-hexane).

-

Collect fractions and monitor by TLC.

-

Combine fractions containing this compound and evaporate the solvent.

-

-

Step 4: Preparative High-Performance Liquid Chromatography (HPLC)

-

For final purification, dissolve the partially purified sample in the HPLC mobile phase.

-

Use a preparative C18 HPLC column.

-

Employ a gradient elution system, for example, starting with a higher concentration of water (with 0.1% formic acid) and gradually increasing the concentration of acetonitrile.

-

Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (e.g., 280 nm or 330 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Application Note: Quantification of Fulvotomentoside A in Plant Extracts by HPLC-MS/MS

References

- 1. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

Fulvotomentoside A: A Molecular Probe for Investigating Cellular Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvotomentoside A, a triterpenoid saponin isolated from Lonicera fulvotomentosa, presents a promising molecular tool for the investigation of cellular signaling pathways, particularly those implicated in inflammation. Its structural relationship to oleanolic acid, a well-documented anti-inflammatory agent, suggests that this compound may exert its biological effects through the modulation of key signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are central to cellular responses to a variety of stimuli and are frequently dysregulated in diseases including cancer, autoimmune disorders, and chronic inflammatory conditions. This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to dissect these critical signaling networks.

Application Notes

This compound can be employed as a molecular probe to explore its inhibitory effects on pro-inflammatory signaling pathways. Its proposed mechanism of action, based on studies of structurally similar compounds, involves the suppression of key inflammatory mediators.

Primary Applications:

-

Inhibition of the NF-κB Signaling Pathway: this compound is hypothesized to inhibit the canonical NF-κB pathway. This pathway is a critical regulator of immune and inflammatory responses.[1][2] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can be used to investigate the inhibition of this pathway, potentially by preventing the degradation of IκBα.

-

Modulation of the MAPK Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial for regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[3][4] Dysregulation of these pathways is a hallmark of many diseases. Saponins and flavonoids have been shown to modulate MAPK signaling.[5] this compound can be utilized to study the dose-dependent effects on the phosphorylation status of key MAPK components, thereby elucidating its impact on cellular stress and inflammatory responses.

-

Investigation of the JAK-STAT Signaling Pathway: The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling, playing a pivotal role in immunity and inflammation.[6][7] While direct evidence for this compound is limited, other saponins have been shown to influence this pathway.[7] Researchers can use this compound to explore its potential to interfere with the phosphorylation and activation of STAT proteins in response to cytokine stimulation.

Data Presentation

While specific quantitative data for this compound is not extensively available, the following tables summarize relevant data from studies on oleanolic acid and its derivatives, which can serve as a reference for designing experiments with this compound.

Table 1: Inhibitory Concentration (IC50) of Oleanolic Acid Derivatives on Inflammatory Markers

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Oleanolic Acid Derivative (OADP) | NO Inhibition (48h) | RAW 264.7 | 1.09 ± 0.01 µg/mL | [8] |

| Oleanolic Acid Derivative (OADP) | NO Inhibition (72h) | RAW 264.7 | 0.95 ± 0.01 µg/mL | [8] |

| Oleanolic Acid | NO Inhibition (48h) | RAW 264.7 | 31.28 ± 2.01 µg/mL | [8] |

| Oleanolic Acid | NO Inhibition (72h) | RAW 264.7 | 42.91 ± 0.27 µg/mL | [8] |

| Amentoflavone (a flavonoid) | NF-κB Inhibition | A549 | 32.03 ± 1.51 µM | [9] |

| Novel NF-κB Inhibitor (Compound 51) | NF-κB Activity Inhibition | 172.2 ± 11.4 nM | [10] |

Table 2: Effect of Oleanolic Acid Derivatives on Pro-inflammatory Cytokine Expression

| Compound | Treatment | Cell Line/Model | Effect | Reference |

| Oleanolic Acid Acetate | Poly(I:C)-stimulated | Human Monocytes | Inhibition of IL-1β, IL-6, TNF-α | [11] |

| Oleanolic Acid | LPS-stimulated | Mice | Reduction of IL-2 and TNF-α | |

| Indole Oleanolic Acid Derivatives | Inhibition of TNF-α, IL-6, IL-12, IL-1β | [8] |

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effect of this compound on the NF-κB, MAPK, and JAK-STAT signaling pathways.

Protocol 1: Analysis of NF-κB Activation by Western Blot

This protocol details the steps to assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

1. Cell Culture and Treatment:

- Culture a suitable cell line (e.g., RAW 264.7 macrophages, HeLa, or HEK293 cells) in appropriate media.

- Seed cells in 6-well plates and grow to 70-80% confluency.

- Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

- Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 15-30 minutes.

2. Preparation of Cytoplasmic and Nuclear Extracts:

- Wash cells with ice-cold PBS.

- Lyse the cells using a hypotonic buffer to isolate the cytoplasmic fraction.

- Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic extract).

- Lyse the nuclear pellet with a high-salt buffer to extract nuclear proteins.

- Determine the protein concentration of both extracts using a BCA or Bradford assay.

3. Western Blot Analysis:

- Separate 20-40 µg of protein from each extract on a 10-12% SDS-PAGE gel.

- Transfer the proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for:

- Phospho-IκBα (Ser32)

- Total IκBα

- NF-κB p65

- Lamin B1 (nuclear marker)

- β-actin or GAPDH (cytoplasmic loading control)

- Wash the membrane three times with TBST.

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane again three times with TBST.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

- Quantify the band intensities using densitometry software.

- Normalize the levels of phosphorylated proteins to their total protein counterparts.

- Normalize the levels of nuclear p65 to the nuclear loading control (Lamin B1).

Protocol 2: Analysis of MAPK Pathway Activation by Western Blot

This protocol is for assessing the phosphorylation status of key kinases in the MAPK pathway.

1. Cell Culture and Treatment:

- Follow the same cell culture and treatment procedure as in Protocol 1, using an appropriate stimulus for the MAPK pathway (e.g., growth factors, UV radiation, or LPS).

2. Preparation of Whole-Cell Lysates:

- Wash cells with ice-cold PBS.

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Centrifuge to pellet cell debris and collect the supernatant.

- Determine the protein concentration.

3. Western Blot Analysis:

- Perform SDS-PAGE and protein transfer as described in Protocol 1.

- Block the membrane and incubate with primary antibodies against:

- Phospho-ERK1/2 (Thr202/Tyr204)

- Total ERK1/2

- Phospho-JNK (Thr183/Tyr185)

- Total JNK

- Phospho-p38 (Thr180/Tyr182)

- Total p38

- β-actin or GAPDH (loading control)

- Proceed with secondary antibody incubation and detection as in Protocol 1.

4. Data Analysis:

- Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Protocol 3: Analysis of STAT Phosphorylation by Flow Cytometry

This protocol provides a method for quantifying the phosphorylation of STAT proteins at the single-cell level.

1. Cell Culture and Treatment:

- Culture appropriate cells (e.g., lymphocytes, macrophages) and treat with this compound as described in Protocol 1.

- Stimulate the cells with a relevant cytokine (e.g., IL-6 for STAT3, IFN-γ for STAT1) for 15-30 minutes.

2. Cell Fixation and Permeabilization:

- Fix the cells with 1.5% paraformaldehyde for 10 minutes at room temperature.

- Permeabilize the cells with ice-cold 90% methanol for 30 minutes on ice.

3. Antibody Staining:

- Wash the cells with FACS buffer (PBS with 1% BSA).

- Incubate the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the STAT protein of interest (e.g., Alexa Fluor 647 anti-STAT3 (pY705)).

- Wash the cells twice with FACS buffer.

4. Flow Cytometry Analysis:

- Acquire the data on a flow cytometer.

- Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in the treated versus untreated and stimulated versus unstimulated control groups.

Mandatory Visualizations

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Caption: Experimental workflow for analyzing NF-κB inhibition.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK signaling to the early secretory pathway revealed by kinase/phosphatase functional screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systems analysis of MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK-STAT inhibition reduces endothelial prothrombotic activation and leukocyte–endothelial proadhesive interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Total Synthesis of Fulvotomentoside A and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvotomentoside A, also known as Scutellarin, is a naturally occurring flavonoid glycoside.[1][2][3] Its chemical structure is Scutellarein-7-O-β-D-glucuronide.[1][3] This compound has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties.[1][2] These diverse biological activities make this compound a promising candidate for further investigation in drug discovery and development.

This document provides a comprehensive overview of the total synthesis of this compound, including detailed protocols for the synthesis of its aglycone, Scutellarein, and the subsequent glycosylation to yield the final product. Additionally, strategies for the synthesis of its analogs are discussed, along with a summary of its biological activities and potential applications.

Total Synthesis Strategy Overview

The total synthesis of this compound is approached in a convergent manner. The core flavone structure, Scutellarein, is first synthesized. Subsequently, the glucuronic acid moiety is introduced at the C7 hydroxyl group of Scutellarein through a glycosylation reaction, followed by deprotection to afford this compound.

Caption: Overall synthetic strategy for this compound.

Synthesis of the Aglycone: Scutellarein

The synthesis of the aglycone, Scutellarein, is a critical step in the total synthesis of this compound. Several synthetic routes have been reported, primarily starting from phloroglucinol or its derivatives.

Comparison of Synthetic Routes to Scutellarein

| Starting Material | Key Steps | Overall Yield | Reference |

| 3,4,5-trimethoxyphenol | Acetylation, Aldolization, Cyclization, Hydrolysis | 58% | (Yen et al., 2016) |

| 2-hydroxyl-4,5,6-trimethoxyacetophenone | Michael addition, Cyclization, Hydrogenation, Hydroxyl protection, Deprotection | 13% | (J. Asian Nat. Prod. Res., 2005) |

| Scutellarin (Hydrolysis) | Acid hydrolysis with H₂SO₄ in ethanol | up to 17.3% | (Synthesis, 2014) |

Experimental Protocol: Synthesis of Scutellarein from 3,4,5-trimethoxyphenol

This protocol is adapted from Yen et al., 2016.

Step 1: Synthesis of 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone (4)

-

To a solution of 3,4,5-trimethoxyphenol (1.0 eq) in acetic acid, add BF₃·Et₂O.

-

Reflux the mixture at 85 °C for 2.5 hours under a nitrogen atmosphere.

-

After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford compound 4 .

-

Yield: 92%

Step 2: Synthesis of (E)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (5)

-

To a solution of compound 4 (1.0 eq) and 4-methoxybenzaldehyde (1.5 eq) in ethanol, add potassium tert-butoxide (2.5 eq).

-

Reflux the mixture at 85 °C for 4 hours.

-

After completion of the reaction, cool the mixture and acidify with dilute HCl.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the crude product by column chromatography to yield chalcone 5 .

-

Yield: 86%

Step 3: Synthesis of 5,6,7,4'-tetramethoxyflavone (6)

-

Dissolve chalcone 5 (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Add iodine (I₂) as a catalyst.

-

Reflux the mixture at 100 °C for 2 hours.

-

Cool the reaction mixture, add aqueous sodium thiosulfate solution to quench the excess iodine, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain flavone 6 .

-

Yield: 82%

Step 4: Synthesis of Scutellarein (2)

-

To a solution of compound 6 (1.0 eq) in acetic acid, add 40% hydrobromic acid (HBr).

-

Reflux the mixture under a nitrogen atmosphere for 24 hours.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain Scutellarein 2 .

-

Yield: 90%

Caption: Workflow for the synthesis of Scutellarein.

Synthesis of this compound (Scutellarin)

The final step in the total synthesis is the glycosylation of Scutellarein with a protected glucuronic acid donor, followed by deprotection.

Glycosylation Methods for this compound

| Scutellarein Derivative | Glucuronic Acid Donor | Coupling Conditions | Overall Yield | Reference |

| 5,6,4'-Tribenzyloxy-7-hydroxyflavone | Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | Ag₂O, Quinoline | Not specified | (Carbohydr. Res., 2019) |

| 5,6,4'-Trimethoxy-7-hydroxyflavone | Methyl (tri-O-acetyl-α-D-glucopyranurosyl-bromide)-uronate | Ag₂O, Quinoline, CaSO₄ | 20% | (J. Chem. Res., 2013) |

Experimental Protocol: Glycosylation and Deprotection

This protocol is a general representation based on common glycosylation procedures.

Step 1: Protection of Scutellarein

-

Selectively protect the hydroxyl groups at positions 5, 6, and 4' of Scutellarein, leaving the C7-OH group free for glycosylation. Benzyl or methoxymethyl ethers are commonly used protecting groups. This requires a multi-step protection-deprotection strategy.

Step 2: Glycosylation

-

To a solution of the C7-hydroxy flavone derivative and a protected glucuronyl donor (e.g., methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile), add a glycosylation promoter (e.g., silver(I) oxide, TMSOTf).

-

Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Quench the reaction, filter through celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the protected this compound.

Step 3: Deprotection

-

Remove the protecting groups from the flavonoid core and the glucuronic acid moiety.

-

For acetyl groups on the sugar, basic hydrolysis (e.g., sodium methoxide in methanol) is typically employed.

-

For benzyl protecting groups on the flavone, catalytic hydrogenation (e.g., H₂, Pd/C) is used.

-

Saponification of the methyl ester on the glucuronic acid moiety with a mild base (e.g., NaOH) yields the final product, this compound.

-

Purify the final compound by recrystallization or preparative HPLC.

Caption: General workflow for the glycosylation of Scutellarein.

Synthesis of this compound Analogs

The synthetic routes described for this compound can be adapted to produce a variety of analogs for structure-activity relationship (SAR) studies.

-

Aglycone Modification: Different substituted benzaldehydes can be used in the aldol condensation step to introduce various substituents on the B-ring of the flavone. Modifications to the A-ring can be achieved by starting with different substituted phloroglucinol derivatives.

-

Glycosidic Bond Variation: The use of different sugar donors (e.g., glucose, galactose, rhamnose) in the glycosylation step will lead to analogs with different sugar moieties.

-

Linkage Position Isomers: By altering the protection strategy of the hydroxyl groups on Scutellarein, the sugar moiety can be attached to other positions (e.g., C5, C6, or C4') to generate linkage isomers.

Application Notes

Biological Activities of this compound (Scutellarin)

This compound (Scutellarin) has been reported to exhibit a wide range of biological activities, making it a molecule of significant therapeutic interest.

-

Neuroprotective Effects: It has shown potential in the treatment of ischemic cerebrovascular diseases.[2]

-

Anti-inflammatory Activity: Like many flavonoids, it possesses anti-inflammatory properties.

-

Anticancer Properties: Scutellarin has been found to induce apoptosis in various cancer cell lines.[1]

-

Antioxidant Activity: It demonstrates potent free radical scavenging activity.[2]

-

Cardiovascular Effects: It is used in traditional medicine to improve blood circulation.[1]

Potential Signaling Pathways

The diverse biological effects of this compound are mediated through its interaction with multiple cellular signaling pathways. While the exact mechanisms are still under investigation, its antioxidant and anti-inflammatory effects suggest involvement in pathways related to oxidative stress and inflammation.

Caption: Overview of the biological activities of this compound.

Conclusion

The total synthesis of this compound (Scutellarin) is a feasible process involving the synthesis of the scutellarein aglycone followed by a strategic glycosylation. The methodologies presented here provide a solid foundation for researchers to synthesize this valuable natural product and its analogs for further biological evaluation and potential therapeutic development. The diverse pharmacological profile of this compound underscores its importance as a lead compound in drug discovery.

References

Application of Fulvotomentoside A in High-Throughput Screening for Anti-Inflammatory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvotomentoside A, a saponin isolated from Lonicera fulvotomentosa, has demonstrated significant hepatoprotective and anti-inflammatory activities.[1] Its mechanism of action involves the modulation of metabolic enzymes and protective effects against cellular stress.[1] These properties make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of inflammatory and cytoprotective pathways. This document provides detailed application notes and protocols for utilizing this compound as a reference compound in a cell-based HTS assay for discovering new anti-inflammatory agents.

The described assay leverages the well-characterized NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[2][3] this compound can be used as a positive control to validate assay performance and to identify compounds with similar or enhanced anti-inflammatory potential.

Signaling Pathway Overview

The NF-κB signaling pathway is a critical mediator of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including cytokines and chemokines.[3] Many natural products, including flavonoids and saponins, exert their anti-inflammatory effects by inhibiting this pathway.[2][3][4]

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

High-Throughput Screening Workflow

The following diagram outlines the major steps in a typical HTS campaign to identify inhibitors of the NF-κB pathway, using this compound as a control. This workflow is designed for automation and can be adapted for various plate formats (e.g., 384-well or 1536-well).[5][6]

Caption: High-throughput screening workflow for NF-κB pathway inhibitors.

Experimental Protocols

Cell Culture and Plating

-

Cell Line: HEK293 cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element (HEK293-NF-κB-Luc).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin or hygromycin).

-

Protocol:

-

Maintain cells in a 37°C, 5% CO₂ incubator.

-

On the day of the assay, harvest cells using trypsin-EDTA and resuspend in fresh culture medium.

-

Count cells and adjust the density to 2.5 x 10⁵ cells/mL.

-

Dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom assay plate (10,000 cells/well).

-

Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

-

Compound Preparation and Dispensing

-

Compound Library: Prepare a compound library in 100% Dimethyl Sulfoxide (DMSO) at a concentration of 1 mM.

-

This compound (Positive Control): Prepare a stock solution of 10 mM this compound in DMSO. Create a dilution series to determine the EC₅₀. For a single-point screen, use a final concentration of 10 µM.

-

DMSO (Negative Control): Use 100% DMSO.

-

Protocol:

-

Using an acoustic dispenser or pin tool, transfer 100 nL of the compound solutions (library, controls) to the assay plates containing cells. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.

-

Incubate the plates for 1 hour at 37°C, 5% CO₂.

-

Cell Stimulation and Signal Detection

-

Stimulant: Prepare a solution of TNF-α in serum-free DMEM at a concentration of 20 ng/mL.

-

Detection Reagent: Use a commercial luciferase assay reagent according to the manufacturer's instructions.

-

Protocol:

-

Add 10 µL of the TNF-α solution to all wells except for the unstimulated control wells (add 10 µL of serum-free DMEM to these). The final TNF-α concentration will be 4 ng/mL.

-

Incubate the plates for 6-8 hours at 37°C, 5% CO₂.

-

Equilibrate the plates and the luciferase reagent to room temperature.

-

Add 25 µL of the luciferase reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Read the luminescence signal using a plate reader.

-

Data Presentation and Analysis

The following table summarizes hypothetical quantitative data from a representative HTS experiment using this compound as a reference compound.

| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition | Z'-Factor |

| DMSO (Unstimulated) | - | 1,500 | N/A | N/A |

| DMSO + TNF-α (Stimulated) | - | 50,000 | 0% | 0.78 |

| This compound | 0.1 | 42,000 | 16.5% | N/A |

| This compound | 1 | 28,000 | 45.4% | N/A |

| This compound | 10 | 8,000 | 86.6% | N/A |

| This compound | 50 | 2,000 | 99.0% | N/A |

| Hypothetical Hit 1 | 10 | 6,500 | 90.0% | N/A |

| Hypothetical Non-Hit | 10 | 48,000 | 4.1% | N/A |

Data Analysis:

-

Normalization: The percentage of inhibition is calculated for each well using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated))

-

EC₅₀ Calculation: For dose-response curves, the EC₅₀ value (the concentration at which 50% of the maximal response is observed) for this compound and any hits can be calculated using a non-linear regression model (e.g., four-parameter logistic fit). Based on the table above, the hypothetical EC₅₀ for this compound would be approximately 1.2 µM.

-

Z'-Factor: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[5] It is calculated using the means (µ) and standard deviations (σ) of the positive (p, stimulated) and negative (n, unstimulated) controls: Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

This compound serves as an excellent reference compound for HTS assays targeting the NF-κB signaling pathway due to its known anti-inflammatory properties. The protocols and workflows detailed in this document provide a robust framework for researchers to screen large compound libraries for novel anti-inflammatory drug candidates. The use of a stable reporter cell line and a luminescent readout offers a sensitive, reliable, and scalable method for identifying and characterizing new modulators of inflammation.

References

- 1. Protective effects of fulvotomentosides on acetaminophen-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaron.com [pharmaron.com]

In Vivo Experimental Design for Testing Fulvotomentoside A Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvotomentoside A is a novel natural product whose specific biological activities are currently under extensive investigation. Preliminary analysis suggests that this compound may be a flavonoid or a related phenolic compound, potentially isolated from plant species belonging to the Lamiaceae family, which is known for its rich production of bioactive secondary metabolites. Compounds from this family, particularly flavonoids, have demonstrated a wide range of pharmacological effects, including potent anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5]